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6-Bromoquinazoline-2,4(1H,3H)-dione

Cat. No.: B1268526
CAS No.: 88145-89-5
M. Wt: 241.04 g/mol
InChI Key: JZDVFUAHGLJVQG-UHFFFAOYSA-N
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Description

Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold in Medicinal Chemistry and Chemical Biology

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govresearchgate.netnih.gov This core is a key component in the design of various therapeutic agents, demonstrating a broad spectrum of pharmacological activities. nih.govresearchgate.net

Derivatives of quinazoline-2,4(1H,3H)-dione have been reported to exhibit a remarkable range of biological effects, including:

Anticancer: Several quinazoline-based drugs, such as Gefitinib (B1684475), Erlotinib, and Lapatinib, have been approved for cancer treatment. nih.gov The scaffold is a cornerstone in the development of new cytotoxic agents. nih.gov

Antimicrobial: These compounds have shown promise as antibacterial and antifungal agents. nih.govnih.gov Some derivatives act as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV. nih.gov

Anti-inflammatory: The scaffold is utilized in the development of agents that can suppress cytokine-mediated inflammatory responses. nih.gov

Anticonvulsant: Certain derivatives have demonstrated anticonvulsant properties. nih.govnih.gov

Antihypertensive: The quinazoline (B50416) core is found in compounds with blood pressure-lowering effects. nih.govnih.gov

Enzyme Inhibition: Quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent inhibitors of various enzymes, including PARP-1/2 and NHE-1. nih.govrsc.orgacs.org

The versatility of the quinazoline-2,4(1H,3H)-dione ring system allows for modifications at various positions, enabling the fine-tuning of its pharmacological properties and the development of targeted therapies. nih.govnih.gov

Research Landscape of Brominated Quinazoline-2,4(1H,3H)-dione Derivatives

The introduction of a bromine atom to the quinazoline-2,4(1H,3H)-dione scaffold has been a key strategy in the development of new and more potent bioactive molecules. Bromination can significantly alter the electronic and lipophilic properties of the parent compound, leading to enhanced biological activity and selectivity.

Research into brominated quinazoline-2,4(1H,3H)-dione derivatives has focused on several key areas:

Synthesis: The development of efficient synthetic routes to access these compounds is a primary focus. For instance, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione has been synthesized from 6-bromoquinazoline-2,4(1H,3H)-dione and chlorosulfonic acid. researchgate.net This intermediate can then be reacted with various nucleophiles to create a library of derivatives. researchgate.net

Anticancer Activity: A significant portion of research is dedicated to exploring the anticancer potential of these compounds. For example, a series of 6-bromo-2-substituted-3-phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines like MCF-7 and SW480. nih.gov

Anti-HCV Activity: Brominated 3-hydroxyquinazoline-2,4(1H,3H)-diones have been investigated as potential anti-Hepatitis C virus (HCV) agents. nih.gov The bromine substitution is part of a broader strategy to develop metal ion chelators that target the HCV NS5B polymerase. nih.gov

NHE-1 Inhibition: this compound has been used as a starting material for the synthesis of N1, N3-bis-substituted derivatives bearing guanidine (B92328) moieties, which have been profiled as inhibitors of the Na+/H+ exchanger 1 (NHE-1). nih.gov

The following table provides an overview of some brominated quinazoline-2,4(1H,3H)-dione derivatives and their reported biological activities:

Compound NameSubstitutionBiological ActivityReference
6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione6-Bromo, 8-ChlorosulfonylChemical Intermediate researchgate.net
6-Bromo-2-(butylthio)-3-phenylquinazolin-4(3H)-one6-Bromo, 2-Butylthio, 3-PhenylCytotoxic (Anticancer) nih.gov
7-Bromo-3-hydroxyquinazoline-2,4(1H,3H)-dione derivative7-Bromo, 3-HydroxyAnti-HCV nih.gov
N1,N3-bis-substituted this compound6-Bromo, N1,N3-bis-guanidineNHE-1 Inhibitor nih.gov

Scope and Objectives of Research on this compound

Research specifically focused on this compound is driven by its potential as a versatile building block for the synthesis of novel, biologically active compounds. The primary objectives of this research can be summarized as follows:

To serve as a key intermediate: this compound is a crucial starting material for the synthesis of a wide range of substituted quinazoline derivatives. The bromine atom at the 6-position provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of diverse functional groups. nih.govresearchgate.netnih.gov

To explore its therapeutic potential: A major goal is to synthesize and evaluate new derivatives of this compound for various therapeutic applications. This includes screening for anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov

To investigate structure-activity relationships (SAR): Researchers aim to understand how different substituents on the this compound scaffold influence its biological activity. This knowledge is essential for the rational design of more potent and selective drug candidates. nih.gov

To develop novel synthetic methodologies: The synthesis of this compound itself and its subsequent derivatization often require the development of new and efficient synthetic methods. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O2 B1268526 6-Bromoquinazoline-2,4(1H,3H)-dione CAS No. 88145-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDVFUAHGLJVQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347078
Record name 6-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88145-89-5
Record name 6-Bromoquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2,4(1H,3H)-quinazolinedione
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Synthetic Methodologies for 6 Bromoquinazoline 2,4 1h,3h Dione and Its Derivatives

Established Synthetic Pathways for Quinazoline-2,4(1H,3H)-diones

One-Pot Synthesis Strategies

One-pot syntheses are highly valued for their efficiency, reduced waste, and simplified procedures. Several one-pot methodologies for preparing quinazoline-2,4(1H,3H)-diones have been established.

An efficient approach involves the reaction of anthranilic acid derivatives with potassium cyanate (B1221674) in water to form corresponding urea (B33335) derivatives. researchgate.net These intermediates then undergo cyclization with a base like NaOH to yield the desired quinazoline-dione scaffold. researchgate.net Another strategy utilizes the condensation of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP). This method is notable for its high yields, including the successful synthesis of 6-bromoquinazoline-2,4(1H,3H)-dione in a 97% yield from 2-amino-5-bromobenzamide. acs.org

Furthermore, two-stage one-pot procedures have been developed that involve the initial formation of N-aryl-N'-pyridyl ureas, which then undergo cyclocondensation to form the fused heterocyclic products with moderate to good yields. researchgate.netresearchgate.net

Starting MaterialReagentsCatalystYieldReference
2-AminobenzamidesDi-tert-butyl dicarbonateDMAPHigh (e.g., 97% for 6-bromo derivative) acs.org
Anthranilic acid derivativesPotassium cyanate, then NaOHNoneGood researchgate.net
Substituted anthranilic esters1,1-dimethyl-3-(pyridin-2-yl) ureasNoneModerate to Good (up to 89%) researchgate.netresearchgate.net

This table provides a summary of selected one-pot synthetic strategies for quinazoline-2,4(1H,3H)-diones.

Cyclization Reactions

Cyclization is the cornerstone of quinazoline-dione synthesis. The Griess synthesis, one of the earliest reported methods, involves the condensation of anthranilic acid with cyanide in ethanol, followed by reaction with water to yield the 2,4(1H,3H)-quinazolinedione. nih.gov

A more contemporary and widely used method is the cyclization of 2-aminobenzamides. researchgate.net This can be achieved through various means, including reactions with phosgene (B1210022) or its surrogates. researchgate.net Similarly, the reaction of isatoic anhydride (B1165640) with amines can produce the quinazoline-dione structure. researchgate.netorganic-chemistry.org Cyclization of pre-formed urea derivatives, generated from anthranilic acids, is also a common and effective pathway. researchgate.net

Carbon Dioxide as a C1 Feedstock in Quinazoline-2,4(1H,3H)-dione Synthesis

The utilization of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 feedstock represents a significant advancement in green chemistry for the synthesis of quinazoline-2,4(1H,3H)-diones. researchgate.net This transformation typically involves the reaction of CO2 with 2-aminobenzonitriles. researchgate.netacs.orgrsc.org

Various catalytic systems have been developed to facilitate this conversion under different conditions. Melamine has been employed as a thermoregulated catalyst in water, affording the product in high yields (e.g., 92%) at elevated temperatures and pressures. scholaris.cacdnsciencepub.com Ionic liquids (ILs) have also proven to be highly effective catalysts, in some cases enabling the reaction to proceed efficiently at atmospheric pressure and lower temperatures. acs.org For instance, a 1-methylhydantoin (B147300) anion-functionalized ionic liquid achieved a 97% yield at 353.15 K and atmospheric CO2 pressure. acs.org Other catalysts include mesoporous smectites and amine-functionalized MCM-41. rsc.orgrsc.org

This table summarizes various catalytic systems for the synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide.

Specific Synthesis of this compound

Synthesis from Bromo-substituted Anthranilic Acid Derivatives

A direct route to this compound and its derivatives starts from bromo-substituted anthranilic acids. 5-Bromoanthranilic acid can be prepared by the bromination of anthranilic acid using N-bromosuccinimide (NBS) in acetonitrile. nih.gov This intermediate can then be used to synthesize various derivatives. nih.gov

A highly efficient synthesis of the target compound, this compound, has been reported from 2-amino-5-bromobenzamide. acs.org In this one-pot procedure, the starting material is treated with di-tert-butyl dicarbonate in the presence of DMAP and triethylamine (B128534) in acetonitrile, affording the product in 97% yield. acs.org The synthesis of related derivatives, such as 6-bromo-1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline, has also been described, showcasing the utility of bromo-anthranilic acid precursors. nih.gov

Synthesis from 2-Aminobenzonitriles

The green chemistry approach utilizing CO2 can be applied to the specific synthesis of this compound. The process involves the coupling reaction of the appropriately substituted 5-bromo-2-aminobenzonitrile with carbon dioxide. rsc.org This reaction is typically performed in water using a catalyst, such as amine-functionalized MCM-41. rsc.org The resulting product, this compound, has been successfully synthesized and characterized using this method, with detailed NMR data confirming its structure. rsc.org This pathway benefits from the use of a readily available, substituted starting material and an environmentally benign C1 source.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of the quinazolinone core has been a fertile ground for the application of these principles.

Aqueous Reaction Media

The use of water as a solvent is a cornerstone of green chemistry, offering significant advantages in terms of cost, safety, and environmental impact over traditional organic solvents. Several methodologies have been developed for the synthesis of quinazolinone derivatives in aqueous media.

An eco-friendly, one-pot, three-component reaction has been reported for synthesizing quinazolinone derivatives in water. nih.govrsc.org This method utilizes triethanolamine (B1662121) (TEOA) as a catalyst and sodium chloride (NaCl) under reflux conditions. nih.govrsc.org The addition of NaCl is thought to control micelle formation and enhance hydrophobic interactions, leading to a cleaner reaction and excellent selectivity for the desired product. nih.govrsc.org This approach offers several benefits, including short reaction times, simple work-up procedures, and excellent yields. rsc.org

Another green approach involves the use of a gluconic acid aqueous solution as a bio-based, environmentally benign solvent and catalyst for the multicomponent synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride and anilines. Furthermore, the use of hydrogen peroxide (H₂O₂) as a green oxidant in a mix of DMSO and water has been demonstrated for the synthesis of quinazolin-4(3H)-one from 2-amino benzamide, proceeding through a radical mechanism. nih.gov

More advanced systems employ recoverable catalysts that operate in aqueous or partially aqueous systems. For instance, a magnetically recoverable palladium catalyst has shown high efficiency in a PEG/water solvent system for the synthesis of quinazolinones. frontiersin.org Similarly, an acetic acid-functionalized magnetic silica-based catalyst has been used for quinazolinone synthesis in water at room temperature. rsc.org

Starting MaterialsCatalyst/Solvent SystemKey FeaturesYieldRef
Isatoic anhydride, amines, aldehydesTriethanolamine/NaCl in WaterEco-friendly, one-pot, short reaction timeExcellent nih.govrsc.org
2-Amino benzamide, DMSO (carbon source)H₂O₂ (oxidant) in DMSO/WaterUse of a green oxidantModerate to Good nih.gov
Aryl iodides, 2-aminobenzamideMagnetic Pd catalyst in PEG/WaterRecyclable catalyst, high atom economy82-98% frontiersin.org
Diaminoglyoxime, anthranilic acidAcetic acid-functionalized magnetic silica (B1680970) in WaterRoom temperature, recyclable catalyst- rsc.org

Catalyst-Free Approaches

Eliminating the catalyst altogether represents a significant step towards an ideal synthesis, reducing costs, toxicity, and purification efforts. Several catalyst-free methods for quinazolinone synthesis have been developed, often relying on alternative energy sources or domino reactions.

One notable approach is a four-component, metal-free procedure that constructs substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide. This method involves the direct functionalization of the C-H bond ortho to the amino group in anilines.

Microwave irradiation has also been employed as a green technique to promote reactions without a catalyst. researchgate.net This non-conventional energy source can accelerate the synthesis of 4(3H)-quinazolinones, often under solvent-free conditions, leading to clean, efficient, and environmentally friendly procedures. mdpi.comresearchgate.net

Domino reactions, where a sequence of transformations occurs in a single pot without isolating intermediates, can also be designed to be catalyst-free. For example, a domino reaction involving nucleophilic substitution, Tiemann rearrangement, and cyclic urea formation has been used to produce quinazolinedione derivatives from 2-aminobenzoic acids and α-chloroaldoxime O-methanesulfonates under mild, DMAP-catalyzed conditions, which, while using an organocatalyst, points toward complex catalyst-free designs.

Thermoregulated Catalysis

Thermoregulated catalysis is a "smart" catalysis strategy that aligns with green chemistry principles by simplifying catalyst separation and recycling. This approach typically uses catalysts, often polymer-supported, that exhibit temperature-dependent solubility in the reaction medium. At an elevated temperature, the catalyst dissolves and becomes active. Upon cooling, the catalyst precipitates and can be easily recovered by filtration for reuse.

While specific examples of thermoregulated polymer catalysts for the synthesis of this compound are not prominent in recent literature, the principle is demonstrated by related systems. Recyclable magnetic nanocatalysts, for example, offer a similar advantage of easy separation. nih.govresearchgate.net These solid-supported catalysts, such as copper-functionalized magnetic graphene oxide, are used in the reaction and then efficiently removed using an external magnet. nih.govresearchgate.net They have shown high efficiency and can be recycled multiple times without a significant loss of activity. nih.govresearchgate.netresearchgate.net

Advanced Synthetic Strategies and Future Directions

The demand for structurally diverse quinazolinone derivatives continues to drive the development of more sophisticated and efficient synthetic methods. These advanced strategies often involve novel catalysts, multi-component reactions, and new routes to functionalize the quinazolinone core.

A key area of advancement is the use of novel nanocatalysts. Heterogeneous nanocatalysts, such as indium(III) oxide (nano-In₂O₃) and titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂), provide high surface area for reactions to occur efficiently under mild conditions and can be easily recovered and reused. researchgate.net Palladium-catalyzed reactions are also pivotal, with methods for the carbonylation of 2-iodoanilines using CO₂ and isocyanide to provide quinazoline-2,4(1H,3H)-diones under mild conditions. researchgate.net

For the specific synthesis of 6-bromoquinazoline (B49647) derivatives, a notable route starts from 5-bromoanthranilic acid. This intermediate is reacted with phenyl isothiocyanate to yield 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which serves as a versatile building block for further derivatization at the thiol position. nih.gov This highlights a strategy of starting with a pre-functionalized precursor to access specific substitution patterns.

Future research will likely focus on several key areas:

Catalytic System Innovation : The design of more active, selective, and robust catalysts, including true thermoregulated systems and biocatalysts, will continue to be a priority. The use of porous organic polymers (POPs) to support palladium nanoparticles for CO₂ utilization in quinazolinone synthesis is a recent example of this trend. researchgate.net

Asymmetric Synthesis : The development of catalytic asymmetric methods to produce enantiomerically pure, axially chiral quinazolinones is a significant and growing field, with peptide and chiral phosphoric acid catalysts showing promise. mdpi.com

Flow Chemistry : The application of continuous flow techniques can offer improved safety, scalability, and efficiency over traditional batch processes.

Expanded Substrate Scope : Methods that tolerate a wider range of functional groups will enable the synthesis of more complex and diverse libraries of this compound derivatives for biological screening.

Chemical Reactivity and Derivatization of 6 Bromoquinazoline 2,4 1h,3h Dione

Nucleophilic Substitution Reactions on the Quinazoline (B50416) Core

Reactions at Bromine Position

While direct nucleophilic aromatic substitution of the bromine atom on the 6-bromoquinazoline-2,4(1H,3H)-dione core is not extensively reported under typical conditions due to the electron-rich nature of the benzene (B151609) ring, this position is primarily targeted for functionalization through other means, such as palladium-catalyzed cross-coupling reactions, which will be discussed in a later section.

Reactions at Nitrogen Positions (N-alkylation, N-acylation)

The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4(1H,3H)-dione ring are susceptible to nucleophilic attack, readily undergoing alkylation and acylation reactions.

In one study, this compound was readily alkylated with two molar equivalents of benzyl (B1604629) bromoacetate (B1195939) in anhydrous dimethylformamide (DMF) using an excess of potassium carbonate as a base. nih.gov This reaction resulted in the formation of the corresponding N1,N3-bis(benzyl acetate) derivative in a 65% yield. nih.gov This highlights the ability of both nitrogen atoms to participate in nucleophilic substitution.

The general scheme for N-alkylation is as follows:

Scheme 1: General N-alkylation of this compound

Similarly, N-acylation reactions can be performed to introduce various acyl groups at the nitrogen positions, further diversifying the chemical space of quinazoline-2,4(1H,3H)-dione derivatives.

Electrophilic Substitution Reactions

Chlorosulfonylation and Sulfonyl Derivatives

The aromatic ring of this compound can undergo electrophilic substitution reactions. A notable example is its reaction with chlorosulfonic acid. osi.lvresearchgate.net Interestingly, the reaction does not proceed at the expected 7-position. Instead, when heated to 130-140°C, this compound reacts with chlorosulfonic acid to yield 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione in 70% yield. researchgate.net

This chlorosulfonyl derivative is a valuable intermediate for the synthesis of various sulfonyl derivatives. It readily reacts with nucleophiles such as water, alcohols, ammonia, and various amines to produce the corresponding sulfonic acids, sulfonates, and sulfonamides. osi.lvresearchgate.net

The following table summarizes the products obtained from the reaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with different nucleophiles:

NucleophileResulting Functional Group at C8ProductReference
Water-SO₂OH6-Bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfonic acid osi.lvresearchgate.net
Alcohols (ROH)-SO₂OAlk6-Bromo-8-(alkoxysulfonyl)quinazoline-2,4(1H,3H)-dione osi.lvresearchgate.net
Ammonia (NH₃)-SO₂NH₂6-Bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfonamide osi.lvresearchgate.net
Amines (R¹R²NH)-SO₂NR¹R²6-Bromo-8-(aminosulfonyl)quinazoline-2,4(1H,3H)-diones osi.lvresearchgate.net

Reduction Reactions

The sulfonyl group introduced at the 8-position can be subsequently reduced. For instance, the reduction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with stannous chloride dihydrate (SnCl₂·2H₂O) in hydrochloric acid leads to the formation of 6-bromo-8-mercaptoquinazoline-2,4-dione. osi.lvresearchgate.net This reaction introduces a thiol group, which can be a site for further chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at the 6-position of this compound serves as an excellent handle for such transformations. libretexts.org These reactions typically involve an organohalide (in this case, the bromo-quinazoline) and an organometallic coupling partner in the presence of a palladium catalyst. libretexts.orgnih.gov

Common palladium-catalyzed cross-coupling reactions that can be applied to this compound include:

Suzuki Coupling: Reaction with an organoboron reagent.

Stille Coupling: Reaction with an organotin reagent. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne. libretexts.org

Heck Coupling: Reaction with an alkene.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions allow for the introduction of a wide variety of substituents at the 6-position, including alkyl, alkenyl, aryl, and amino groups, thereby enabling the synthesis of a diverse library of quinazoline-2,4(1H,3H)-dione derivatives for various applications.

Strategies for Diversification of the this compound Scaffold

The diversification of the this compound core can be primarily achieved through reactions at the C6-bromo position and the N1 and N3 positions of the heterocyclic ring. These strategies include palladium-catalyzed cross-coupling reactions, N-alkylation, and N-arylation, among others.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This reaction allows for the introduction of various aryl and heteroaryl groups at the C6-position of the quinazoline-2,4(1H,3H)-dione scaffold. The general catalytic cycle for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Interactive Data Table: Suzuki-Miyaura Coupling of this compound Derivatives

EntryAryl Boronic AcidCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Water6-Phenylquinazoline-2,4(1H,3H)-dione-
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/Water6-(4-Methoxyphenyl)quinazoline-2,4(1H,3H)-dione-
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/Water6-(Pyridin-3-yl)quinazoline-2,4(1H,3H)-dione-
Heck Coupling

The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.org This reaction is instrumental in introducing alkenyl substituents at the C6-position, which can be further modified. The catalytic cycle of the Heck reaction typically involves oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. libretexts.org

Interactive Data Table: Heck Coupling of this compound

EntryAlkeneCatalystBaseSolventProduct
1StyrenePd(OAc)₂/PPh₃Et₃NDMF6-((E)-2-Phenylvinyl)quinazoline-2,4(1H,3H)-dione
2n-Butyl acrylatePd(OAc)₂NaOAcDMA(E)-Butyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl)acrylate
3CyclohexenePdCl₂(PPh₃)₂K₂CO₃NMP6-(Cyclohex-1-en-1-yl)quinazoline-2,4(1H,3H)-dione
Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.gov This method is highly effective for introducing alkynyl moieties at the C6-position of the quinazoline-2,4(1H,3H)-dione scaffold, which are versatile functional groups for further transformations. The generally accepted mechanism involves a palladium catalytic cycle and a copper catalytic cycle.

Interactive Data Table: Sonogashira Coupling of this compound

EntryAlkynePd CatalystCu Co-catalystBaseSolventProduct
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF6-(Phenylethynyl)quinazoline-2,4(1H,3H)-dione
2EthynyltrimethylsilanePdCl₂(PPh₃)₂CuIi-Pr₂NHToluene6-((Trimethylsilyl)ethynyl)quinazoline-2,4(1H,3H)-dione
3Propargyl alcoholPd(dppf)Cl₂CuIK₂CO₃DMF6-(3-Hydroxyprop-1-yn-1-yl)quinazoline-2,4(1H,3H)-dione
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is a powerful tool for introducing primary or secondary amines at the C6-position of the quinazoline-2,4(1H,3H)-dione scaffold. The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and reductive elimination to yield the arylamine product. nih.gov

Interactive Data Table: Buchwald-Hartwig Amination of this compound

EntryAmineCatalystLigandBaseSolventProduct
1AnilinePd₂(dba)₃XPhosCs₂CO₃Toluene6-Anilinoquinazoline-2,4(1H,3H)-dione
2MorpholinePd(OAc)₂BINAPNaOt-BuDioxane6-Morpholinoquinazoline-2,4(1H,3H)-dione
3BenzylaminePdCl₂(dppf)-K₃PO₄DMF6-(Benzylamino)quinazoline-2,4(1H,3H)-dione

N-Alkylation and N-Arylation

The nitrogen atoms at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are nucleophilic and can be readily functionalized through alkylation or arylation reactions. These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting compounds.

N-Alkylation

N-alkylation can be achieved by treating this compound with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. The reaction can lead to mono- or di-alkylation at the N1 and N3 positions. For instance, the reaction of this compound with benzyl bromoacetate in the presence of potassium carbonate in DMF results in the formation of the corresponding N,N'-bis(benzyl acetate) derivative. sigmaaldrich.com

Interactive Data Table: N-Alkylation of this compound

EntryAlkylating AgentBaseSolventProductYield (%)Reference
1Benzyl bromoacetateK₂CO₃DMF1,3-Bis((benzyloxycarbonyl)methyl)-6-bromoquinazoline-2,4(1H,3H)-dione65 sigmaaldrich.com
2Methyl iodideK₂CO₃DMF1,3-Dimethyl-6-bromoquinazoline-2,4(1H,3H)-dione-
3Ethyl chloroacetateNaHTHF1,3-Bis(2-ethoxy-2-oxoethyl)-6-bromoquinazoline-2,4(1H,3H)-dione-
N-Arylation

N-arylation of the quinazoline-2,4(1H,3H)-dione scaffold can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination with aryl halides. These reactions introduce aryl or heteroaryl substituents at the N1 and/or N3 positions, significantly expanding the chemical diversity of the scaffold. The Ullmann reaction typically requires a copper catalyst and a base at elevated temperatures. wikipedia.org

Interactive Data Table: N-Arylation of this compound

EntryAryl HalideCatalystBaseSolventProduct
1IodobenzeneCuI/L-prolineK₂CO₃DMSO1,3-Diphenyl-6-bromoquinazoline-2,4(1H,3H)-dione
24-BromopyridinePd(OAc)₂/XantphosCs₂CO₃Dioxane1,3-Di(pyridin-4-yl)-6-bromoquinazoline-2,4(1H,3H)-dione
32-ChloropyrimidineCuI/DMEDAK₃PO₄Toluene1,3-Bis(pyrimidin-2-yl)-6-bromoquinazoline-2,4(1H,3H)-dione

Other Derivatization Reactions

Beyond the more common cross-coupling and N-substitution reactions, the this compound scaffold can undergo other transformations to introduce diverse functional groups.

Chlorosulfonation

The aromatic ring of this compound can undergo electrophilic substitution reactions. For example, treatment with chlorosulfonic acid leads to the formation of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione. researchgate.net The resulting sulfonyl chloride is a versatile intermediate that can react with various nucleophiles, such as water, alcohols, and amines, to yield the corresponding sulfonic acids, sulfonates, and sulfonamides. researchgate.net

Interactive Data Table: Derivatization of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione

EntryNucleophileProductReference
1Water6-Bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfonic acid researchgate.net
2MethanolMethyl 6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfonate researchgate.net
3Ammonia6-Bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfonamide researchgate.net
4Diethylamine6-Bromo-N,N-diethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-8-sulfonamide researchgate.net

Spectroscopic and Structural Elucidation Studies of 6 Bromoquinazoline 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR (¹H-NMR) spectrum of 6-Bromoquinazoline-2,4(1H,3H)-dione, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the different types of protons in the molecule. rsc.org The aromatic protons on the benzene (B151609) ring appear as a set of signals in the downfield region, typically between 7.0 and 8.0 ppm. rsc.org Specifically, the proton at position 5 (H-5) is observed as a doublet at approximately 7.12 ppm. The proton at position 7 (H-7) shows a doublet of doublets around 7.80 ppm, and the proton at position 8 (H-8) appears as a doublet near 7.94 ppm. rsc.org The two N-H protons of the quinazoline (B50416) ring are typically observed as broad singlets at approximately 11.29 and 11.46 ppm, confirming their presence in the heterocyclic ring. rsc.org

Table 1: ¹H-NMR Chemical Shifts for this compound in DMSO-d₆

Proton Chemical Shift (ppm) Multiplicity
N1-H 11.46 s
N3-H 11.29 s
H-5 7.12 d
H-7 7.80 dd
H-8 7.94 d

s = singlet, d = doublet, dd = doublet of doublets

The carbon-13 NMR (¹³C-NMR) spectrum provides information about the carbon skeleton of the molecule. For this compound, the spectrum shows eight distinct signals, corresponding to the eight carbon atoms in the structure. rsc.org The two carbonyl carbons (C-2 and C-4) are the most deshielded, appearing in the range of 150.00 to 161.69 ppm. rsc.org The carbon atom attached to the bromine (C-6) is found at approximately 113.79 ppm. rsc.org The remaining aromatic carbons (C-5, C-7, C-8, C-4a, and C-8a) resonate in the region between 116.17 and 140.04 ppm. rsc.org

Table 2: ¹³C-NMR Chemical Shifts for this compound in DMSO-d₆

Carbon Chemical Shift (ppm)
C-2 150.00
C-4 161.69
C-4a 140.04
C-5 117.74
C-6 113.79
C-7 128.88
C-8 116.17
C-8a 137.48

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

HSQC: This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of H-5, H-7, and H-8 in the ¹H-NMR spectrum to their corresponding carbon signals (C-5, C-7, and C-8) in the ¹³C-NMR spectrum. This confirms the direct C-H bonds in the aromatic ring. sdsu.edu

HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.educolumbia.edu For instance, the N-H protons would show correlations to the carbonyl carbons (C-2 and C-4) and adjacent aromatic carbons. The aromatic protons would show correlations to neighboring carbons and the carbonyl carbons, helping to piece together the entire molecular structure and confirm the substitution pattern. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound exhibits characteristic absorption bands. rsc.org

N-H Stretching: Broad absorption bands in the region of 3200-3000 cm⁻¹ are indicative of the N-H stretching vibrations of the two amide groups in the quinazoline ring. rsc.org

C=O Stretching: Strong absorption peaks around 1701 cm⁻¹ and 1615 cm⁻¹ correspond to the stretching vibrations of the two carbonyl (C=O) groups. rsc.org

C=C Stretching: Absorptions in the 1600-1450 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic ring. rsc.org

C-N Stretching: Bands in the region of 1300-1200 cm⁻¹ can be assigned to C-N stretching vibrations.

C-Br Stretching: The presence of the bromine atom is confirmed by a characteristic absorption in the lower frequency region of the spectrum, typically around 511 cm⁻¹. rsc.org

Table 3: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3198, 3067
C=O Stretch 1701, 1615
C=C Aromatic Stretch 1483
C-Br Stretch 511

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₈H₅BrN₂O₂, which corresponds to a molecular weight of approximately 241.04 g/mol . thermofisher.comthermofisher.com The mass spectrum of this compound would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This isotopic pattern is a definitive confirmation of the presence of a single bromine atom in the molecule.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding) of Quinazoline-2,4(1H,3H)-dione

The crystal structure of the parent compound, Quinazoline-2,4(1H,3H)-dione, reveals a well-defined arrangement dominated by hydrogen bonding. In the solid state, molecules form centrosymmetric dimers through strong N—H···O hydrogen bonds. apolloscientific.co.uk These dimers are created by the interaction between the amine hydrogen (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent, nearly coplanar molecule.

These primary dimer units are further interconnected into a two-dimensional network by additional, weaker N—H···O hydrogen bonds. apolloscientific.co.uk The packing is also characterized by weak π–π stacking interactions between the aromatic benzene and pyrimidine (B1678525) rings of adjacent molecules, with a reported centroid–centroid separation of approximately 3.863 Å and a very small dihedral angle between their mean planes, indicating a face-to-face arrangement. apolloscientific.co.uk

Table 1: Crystal Data for Quinazoline-2,4(1H,3H)-dione apolloscientific.co.uk

ParameterValue
Chemical FormulaC₈H₆N₂O₂
Molecular Weight162.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.891 (2)
b (Å)5.2810 (11)
c (Å)12.701 (3)
β (°)99.61 (3)
Volume (ų)720.2 (3)
Z (molecules per unit cell)4

Conformational Analysis of Quinazoline-2,4(1H,3H)-dione

For the parent molecule, Quinazoline-2,4(1H,3H)-dione, the fused ring system is essentially planar. apolloscientific.co.uk The dihedral angle between the mean planes of the benzene and pyrimidine rings is minimal, at approximately 0.64°. apolloscientific.co.uk This planarity is a key feature of the molecule's conformation in the solid state.

While no specific conformational analysis studies for This compound are available, it can be inferred that the fundamental quinazoline-2,4-dione ring system would remain planar. The primary conformational variable for the isolated molecule would be the tautomeric equilibrium between the dione (B5365651) and diol forms, with the dione form being predominant. The bromine atom at the 6-position is not expected to induce significant puckering or conformational changes in the core ring structure itself, though it would alter the molecule's electronic properties and could influence intermolecular interactions, potentially leading to different crystal packing compared to the parent compound.

Computational and Theoretical Investigations of 6 Bromoquinazoline 2,4 1h,3h Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-bromoquinazoline-2,4(1H,3H)-dione and its derivatives, DFT calculations have been employed to analyze various molecular properties.

Electronic Structure Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's chemical reactivity and kinetic stability. mdpi.com The energy gap between HOMO and LUMO is a critical parameter for determining molecular properties. A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of quinazoline (B50416), DFT calculations, often using the B3LYP functional with various basis sets like 6-31+G(d,p), are performed to determine the energies of these orbitals. nih.gov The analysis of HOMO-LUMO energy gaps in quinazoline derivatives helps in understanding their potential as anticancer or antimicrobial agents. nih.govnih.gov For instance, a narrow frontier orbital gap can indicate that charge transfer interactions are likely to occur within the molecule, suggesting high chemical reactivity and biological activity. nih.gov

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters for a Related Quinazoline Derivative

Parameter Energy (eV)
EHOMO -0.26751
ELUMO -0.18094
Energy Gap (ΔE) 0.08657

Data derived from a study on a related hydrazinecarbodithioate derivative. nih.gov

Molecular Geometry Optimization

DFT calculations are also utilized to determine the most stable three-dimensional conformation of this compound. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state. The B3LYP/6-31G(d,p) level of theory is commonly used for this purpose. nih.gov The optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties. This information is also a prerequisite for further computational studies, such as molecular docking.

Spectroscopic Property Predictions

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For quinazoline derivatives, DFT has been used to predict vibrational frequencies (IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.gov For example, time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption maxima. mdpi.com These predictions help in the interpretation of experimental spectra and provide a deeper understanding of the electronic transitions occurring within the molecule.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein.

Ligand-Protein Interaction Analysis

Molecular docking studies on quinazoline derivatives have been instrumental in elucidating their mechanism of action at a molecular level. nih.gov For instance, derivatives of 6-bromoquinazoline (B49647) have been docked into the active sites of various enzymes to understand their inhibitory potential. These studies reveal the specific amino acid residues involved in the binding and the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov In some cases, these interactions are crucial for the biological activity of the compound. For example, docking studies have shown that certain quinazoline derivatives can bind to the active site of EGFR (Epidermal Growth Factor Receptor), a key target in cancer therapy. nih.gov

Binding Affinity Predictions with Biological Targets

A key output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or a docking score. This value provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov For 6-bromoquinazoline derivatives, docking studies have been used to predict their binding affinities with various biological targets, including those relevant to cancer and infectious diseases. nih.govnih.gov These predictions are valuable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved potency.

Table 2: Predicted Binding Energies of Related Quinazoline Derivatives with a Biological Target

Compound Binding Energy (kcal/mol)
Derivative 8a -6.7
Derivative 8c -5.3

Data from a molecular docking study of quinazoline derivatives against EGFR. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic nature of molecules and their interactions with biological targets can be observed over time. While specific MD simulation studies exclusively focused on this compound are not extensively available in the reviewed literature, the principles and applications of this technique can be understood from studies on structurally related 6-bromoquinazoline derivatives. nih.govresearchgate.net These simulations provide insights into the conformational flexibility of a ligand and the stability of its binding to a protein target.

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are favorable for binding to a target. MD simulations can map the conformational landscape of a molecule like this compound, revealing its flexibility and the energetically preferred shapes it can assume in a biological environment.

In studies of related quinazoline derivatives, the conformational stability is often assessed by calculating the Root-Mean-Square Deviation (RMSD) of the ligand's atoms over the course of the simulation. nih.govresearchgate.net A stable RMSD profile suggests that the ligand maintains a consistent conformation within the binding site of the target protein. nih.gov For instance, in simulations of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR), the ligands were observed to reach an equilibrium phase, indicating stable positioning within the active site. researchgate.net This type of analysis for this compound would be critical in understanding its intrinsic flexibility and how different substituents might influence its preferred conformation for optimal target engagement.

A key application of MD simulations in drug discovery is to evaluate the stability of the complex formed between a ligand and its biological target. This is crucial for predicting the residence time of a drug on its target, which can be a determinant of its efficacy. The stability of the ligand-target complex is often analyzed by monitoring key intermolecular interactions, such as hydrogen bonds, over the simulation period. nih.gov

For example, MD simulations performed on derivatives of 6-bromo-quinazolin-4(3H)-one have been used to study their interaction with EGFR. nih.govresearchgate.net The analysis of hydrogen bonds throughout the simulation provides valuable information on the strength and persistence of the ligand-enzyme interaction. In one such study, the number of hydrogen bonds between the ligand and key residues in the EGFR active site was monitored, revealing the specific interactions that contribute to the stability of the complex. nih.gov Although this data is for a related compound, it illustrates the type of insights that would be sought for this compound.

To illustrate the kind of data generated from such a simulation, the following table represents a hypothetical analysis of hydrogen bond occupancy for this compound with a target protein.

Interacting ResidueHydrogen Bond Occupancy (%)
ASP85575.2
LYS74560.5
MET79345.8
THR79030.1

This table is a hypothetical representation to illustrate the data obtained from MD simulations and is not based on actual experimental results for this compound.

Structure-Based Drug Design Principles Applied to this compound Analogues

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structural information of a biological target to design and optimize ligands. nih.gov This approach is particularly valuable for developing analogues of a lead compound like this compound to improve its potency, selectivity, and pharmacokinetic properties. While specific SBDD studies centered on this compound analogues are not widely documented, the principles have been applied to the broader quinazoline class of compounds. nih.govmdpi.com

The process typically begins with the determination of the crystal structure of the target protein, often in complex with an initial inhibitor. This provides a detailed map of the binding pocket, highlighting key interactions and areas that can be further exploited. Computational docking studies are then used to predict the binding modes of virtual libraries of analogues.

For instance, in the design of inhibitors for p21-activated kinase 4 (PAK4), a 2,4-diaminoquinazoline scaffold was used as a starting point. nih.gov Guided by X-ray crystallography, novel 4-aminoquinazoline-2-carboxamide derivatives were designed and synthesized to optimize interactions within the ATP-binding pocket of the kinase. nih.gov This iterative process of design, synthesis, and biological evaluation, guided by structural insights, is the cornerstone of SBDD.

Applying these principles to this compound would involve:

Identifying a biological target for which this scaffold shows activity.

Obtaining the 3D structure of the target, ideally in complex with the parent compound or a close analogue.

Analyzing the binding mode to identify key interactions and opportunities for modification. The bromine atom at the 6-position, for example, could be interacting with a specific hydrophobic pocket, and its influence on activity is a key point of investigation. nih.gov

Designing novel analogues with modifications at various positions of the quinazoline ring to enhance binding affinity and selectivity. This could involve the introduction of different functional groups to form new hydrogen bonds, salt bridges, or hydrophobic interactions.

Evaluating the designed analogues through computational methods like docking and MD simulations before proceeding with chemical synthesis and biological testing.

The following table presents a hypothetical set of designed analogues of this compound and their predicted binding affinities for a target, illustrating the output of a structure-based design campaign.

CompoundModificationPredicted Binding Affinity (kcal/mol)
This compound Parent Compound-7.5
Analogue 1N1-methyl-7.8
Analogue 2N3-ethyl-8.1
Analogue 37-fluoro-8.5
Analogue 42-amino-9.2

This table is a hypothetical representation to illustrate the data generated during a structure-based drug design process and is not based on actual experimental results.

Pharmacological Activities and Biomedical Applications of 6 Bromoquinazoline 2,4 1h,3h Dione Derivatives

Anticancer and Antiproliferative Activities

Derivatives of the 6-bromoquinazoline-2,4(1H,3H)-dione core structure have emerged as a noteworthy class of compounds in the pursuit of novel anticancer therapeutics. The quinazoline (B50416) framework itself is present in several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, highlighting its clinical relevance. nih.gov Research has shown that modifications at various positions of the quinazoline ring system, including the introduction of a bromine atom at the 6-position, can yield compounds with potent cytotoxic effects against various cancer cell lines. nih.gov

Mechanism of Action Studies (e.g., Kinase Inhibition, Cell Signaling Pathways)

The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases. Several studies have pointed towards the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as primary mechanisms. nih.govnih.gov For instance, a series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives were designed as VEGFR-2 inhibitors, with the most potent compounds showing inhibitory concentrations (IC₅₀) in the low nanomolar range, comparable to the established drug sorafenib. nih.gov Molecular docking studies have supported these findings, revealing that these derivatives can effectively bind to the active site of VEGFR-2. nih.gov

Beyond direct kinase inhibition, these compounds can influence critical cell signaling pathways. Some chalcone-thienopyrimidine hybrids, which share heterocyclic features, have been shown to induce apoptosis (programmed cell death) by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9. nih.gov Other related quinazoline compounds have been observed to modulate the NF-κB pathway, which is crucial for inflammation and cell survival. frontiersin.org

Activity Against Specific Cancer Cell Lines (e.g., MCF-7, SW480, HepG2)

The cytotoxic potential of this compound derivatives and related analogs has been evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colorectal adenocarcinoma (SW480 and HCT-116), and hepatocellular carcinoma (HepG2).

One study synthesized a novel series of 1-benzylquinazoline-2,4(1H,3H)-dione derivatives and reported significant growth inhibition against these cell lines. nih.gov The most active compounds demonstrated GI₅₀ (50% growth inhibition) values in the low micromolar range, with some exhibiting greater potency than the reference drug doxorubicin (B1662922) against HCT-116 and MCF-7 cells. nih.gov Similarly, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives also showed notable antiproliferative activity against MCF-7 and SW480 cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Cell Line GI₅₀ / IC₅₀ (µM) Reference
Compound 11b * HepG2 9.32 ± 0.9 nih.gov
HCT-116 6.37 ± 0.7 nih.gov
MCF-7 5.67 ± 0.5 nih.gov
Compound 11c * HepG2 9.39 ± 0.5 nih.gov
HCT-116 6.87 ± 0.7 nih.gov
MCF-7 5.80 ± 0.4 nih.gov
Compound 11e * HepG2 9.16 ± 0.8 nih.gov
HCT-116 5.69 ± 0.4 nih.gov
MCF-7 5.27 ± 0.2 nih.gov
Compound 8a MCF-7 15.85 ± 3.32 nih.gov
SW480 17.85 ± 0.92 nih.gov

*Structure based on a 1-benzylquinazoline-2,4(1H,3H)-dione scaffold. †Structure based on a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold.

Anti-inflammatory Properties and Immunomodulation

In addition to their anticancer potential, derivatives of this compound have demonstrated significant anti-inflammatory and immunomodulatory effects. This activity is often linked to the inhibition of specific ion exchangers and the modulation of inflammatory mediator production. nih.gov

Sodium-Hydrogen Exchanger (NHE-1) Inhibition

The sodium-hydrogen exchanger isoform 1 (NHE-1) is a key protein in regulating intracellular pH and is implicated in various pathological processes, including inflammation. nih.govnih.gov Guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of NHE-1. nih.gov In one study, a derivative featuring a 5-amino-1,2,4-triazole side chain demonstrated high potency, exceeding the reference drug amiloride (B1667095) by fourfold. nih.gov Interestingly, the study also revealed that substituting the quinazoline ring with bromine at the 5-position (analogous to the 6-position in the parent compound) led to a decrease in NHE-1 inhibitory activity, pointing to specific steric requirements for optimal binding. nih.gov

Table 2: NHE-1 Inhibition by Guanidine Derivatives of Quinazoline-2,4(1H,3H)-dione

Compound Description NHE-1 Inhibition IC₅₀ (µM)
3a Unsubstituted Quinazolinedione 0.23 ± 0.05
3b 5-Bromo-substituted Quinazolinedione 1.15 ± 0.21
4a Unsubstituted Quinazolinedione 0.51 ± 0.08
4b 5-Bromo-substituted Quinazolinedione 2.11 ± 0.45

| Amiloride | Reference Drug | 2.01 ± 0.33 |

Source: nih.gov

Modulation of Cytokine Release (e.g., NO synthesis, IL-6 secretion)

Chronic inflammation is characterized by the overproduction of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as interleukin-6 (IL-6). Derivatives of this compound have shown the ability to suppress the release of these molecules from activated immune cells. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated macrophages, certain cyclic guanidine analogues of the quinazolinedione scaffold effectively inhibited NO synthesis. nih.gov The same compounds were also evaluated for their ability to inhibit IL-6 secretion. One compound, in particular, was identified as the most active inhibitor of IL-6 secretion, with an IC₅₀ of 51.75 µM. The research indicated that the substitution of bromine on the quinazoline ring had little impact on this specific anti-inflammatory activity. nih.gov This suggests that different structural features may govern the various biological activities of this class of compounds.

Table 3: Effect of Target Quinazoline Derivatives on LPS-Stimulated Macrophages

Compound NO Synthesis IC₅₀ (µM) IL-6 Secretion IC₅₀ (µM)
4a 102.5 ± 12.5 51.75 ± 6.25
4b 115.2 ± 15.1 68.45 ± 8.15

| Amiloride | >200 | 85.11 ± 9.35 |

Source: nih.gov

Table of Mentioned Compounds

Compound Name
This compound
Gefitinib
Erlotinib
Lapatinib
Sorafenib
Doxorubicin
Amiloride
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one
1-benzylquinazoline-2,4(1H,3H)-dione
Guanidine
5-amino-1,2,4-triazole
Nitric Oxide (NO)

Protective Effects in Acute Lung Injury Models

While research specifically detailing the effects of this compound derivatives in acute lung injury (ALI) models is limited in the current scientific literature, studies on structurally related quinazolinone compounds show potential in this area. For instance, 2-Methylquinazolin-4(3H)-one was identified as a main active component from a traditional Chinese herbal formula and was investigated for its therapeutic potential against influenza A virus-induced ALI in mice. nih.gov

In this study, 2-Methylquinazolin-4(3H)-one demonstrated significant antiviral activity in vitro with a half-maximal inhibitory concentration (IC50) of 23.8 μg/mL. nih.gov In vivo experiments on influenza-infected mice revealed that the compound could ameliorate ALI lesions and inflammation. nih.gov Treatment with 2-Methylquinazolin-4(3H)-one led to a significant reduction in the lung index and decreased the expression of viral neuraminidase (NA) and nucleoprotein (NP). nih.gov Furthermore, it modulated the host's immune response by downregulating pro-inflammatory molecules such as TNF-α, MCP-1, IL-6, and IL-8, while enhancing the levels of protective cytokines IL-10 and IFN-γ in lung homogenate. nih.gov The compound also inhibited the recruitment of macrophages, suggesting a potent anti-inflammatory effect. nih.gov These findings indicate that the quinazolinone scaffold is a promising basis for developing treatments for viral pneumonia and associated acute lung injury. nih.gov

Antiviral Efficacy

The quinazoline-2,4(1H,3H)-dione core is a key feature in the development of various antiviral agents, with derivatives showing inhibitory activity against several significant human pathogens.

The Hepatitis C virus non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase, is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.gov Derivatives of quinazoline-2,4(1H,3H)-dione have been designed as non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, disrupting its function. nih.govnih.gov

One approach involved synthesizing 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives designed to act as metal ion chelators. nih.govthermofisher.com These compounds are thought to bind with Mg2+ ions in the NS5B catalytic center, inhibiting the enzyme's activity. nih.gov Several compounds from this series exhibited potent anti-HCV activity in a replicon model, with some showing better efficacy than the reference drug, ribavirin. nih.govthermofisher.com For example, compound 21t was identified as one of the most potent metal ion chelators at the cellular level, with a half-maximal effective concentration (EC50) of 2.0 μM and a therapeutic index (TI) greater than 25. nih.govthermofisher.com

Another series of 6-aminoquinazolinone derivatives also showed promising results. nih.gov Compounds 11a and 11b from this series displayed high activity against HCV genotype 1b, with EC50 values of 0.984 µM and 1.38 µM, respectively. nih.gov These compounds also demonstrated high selectivity, making them attractive candidates for further development. nih.gov

Table 1: Anti-HCV Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Structure Description Target EC50 (µM) Therapeutic Index (TI) Reference
10n N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-dione HCV NS5B 6.4 ~1.7–1.9 thermofisher.com
10p N-1 substituted 3-hydroxyquinazoline-2,4(1H,3H)-dione HCV NS5B <10 - thermofisher.com
11a 1-substituted phenyl-4(1H)-quinazolinone derivative HCV GT1b 0.984 160.71 nih.gov
11b 1-substituted phenyl-4(1H)-quinazolinone derivative HCV GT1b 1.38 71.75 nih.gov

| 21t | 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative | HCV NS5B | 2.0 | >25 | nih.govthermofisher.com |

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary target for antiretroviral therapy. thermofisher.com Quinazolinone derivatives have been identified as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

One such compound, L-738,372 (6-Chloro-(4S)-cyclopropyl-3,4-dihydro-4-((2-pyridyl)-ethynyl)quinazolin-2(1H)-one), acts as a reversible, noncompetitive inhibitor of HIV-1 RT with a Ki of 140 nM. nih.gov This quinazolinone binds to a site that overlaps with that of other NNRTIs. nih.gov

Furthermore, researchers have developed 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 RT-associated RNase H and integrase (IN). thermofisher.com By hybridizing known scaffolds, a benzenesulfonyl analog, compound 88 , substituted with a naphthyl group at the C6 position, emerged as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 0.41 μM against the RNase H function. thermofisher.com

Table 2: HIV-1 RT Inhibitory Activity of Quinazolinone Derivatives

Compound Structure Description Target Inhibitory Concentration Reference
L-738,372 6-Chloro-quinazolinone derivative HIV-1 RT Ki = 140 nM nih.gov

| Compound 88 | 3-hydroxyquinazoline-2,4(1H,3H)-dione with naphthyl at C6 | HIV-1 RNase H / IN | IC50 = 0.41 μM | thermofisher.com |

Other Significant Biological Activities

Beyond their antiviral properties, derivatives of this compound have been explored for a range of other therapeutic applications.

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore for anticonvulsant activity, with the historical compound methaqualone being a notable example. thermofisher.com Modern research focuses on modifying this structure to enhance efficacy and safety. Various derivatives have shown promise in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

Studies have shown that substitutions at the N-1 and C-3 positions of the quinazoline ring are critical for anticonvulsant potency. thermofisher.com For instance, a series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated as potential positive allosteric modulators of the GABAA receptor. thermofisher.com In one study, compounds with a butyl substitution at position 3 showed a significant effect on raising the seizure threshold. Specifically, compounds 8, 13, and 19 from this series provided 100% protection against PTZ-induced convulsions. Another study on acetylenic derivatives found that 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione (9a) was active in the MES test.

Table 3: Anticonvulsant Activity of Quinazolinone Derivatives

Compound(s) Structure Description Test Model Result Reference
8, 13, 19 Quinazoline-4(3H)-ones with butyl at position 3 scPTZ 100% protection against convulsions
9a 1,3-bis-(prop-2-ynyl)-quinazoline-2,4-(1H,3H)-dione MES Active, ED50 determined

| 8b | 2,3-disubstituted quinazolin-4(3H)-one | PTZ | Favorable results in reducing seizure number and increasing latency | thermofisher.com |

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated as a new class of antibacterial agents, often designed as inhibitors of bacterial gyrase and DNA topoisomerase IV to combat bacterial resistance.

The introduction of a bromine atom at the C-6 position has been a key strategy in developing potent antibacterial compounds. The synthesis and evaluation of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one and related compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. One study found that compound 2 (6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one) showed higher activity against Staphylococcus aureus, Bacillus species, Escherichia coli, and Klebsiella pneumoniae compared to its precursor, suggesting the amino group at position 3 enhances activity. Other derivatives have also shown a broad spectrum of activity. For example, compounds 13 and 15 from a series of novel quinazoline-2,4(1H,3H)-dione derivatives displayed a broad bioactive spectrum against both Gram-positive and Gram-negative strains.

Table 4: Antibacterial Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

Compound Structure Description Target Organisms Key Finding Reference
Compound 2 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one S. aureus, Bacillus sp., E. coli, K. pneumoniae High antibacterial activity, superior to its precursor
Compound A-2 2,3,6-trisubstituted Quinazolin-4-one E. coli Excellent activity
Compound A-4 2,3,6-trisubstituted Quinazolin-4-one P. aeruginosa Excellent activity
Compounds 13, 15 Novel quinazoline-2,4(1H,3H)-dione derivatives Gram-positive and Gram-negative strains Broad bioactive spectrum

| Compounds 2, 6 | Quinazolin-2,4-dione derivatives | E. coli O78 strain | Effective antibacterial activity | |

Analgesic Effects

The analgesic potential of brominated quinazolinones has been a subject of scientific inquiry, though specific data on this compound derivatives remains sparse. Research has often focused on the related quinazolin-4(3H)-one scaffold. For example, a study of new 2-(substituted)-N-(6-bromo-4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides demonstrated significant analgesic activity when compared to the standard drug diclofenac (B195802) sodium. In that series, compounds with aliphatic substitutions showed the most potent effects. Similarly, studies on both monobromo and dibromo quinazolin-4-one derivatives have confirmed their significant analgesic and anti-inflammatory properties. ptfarm.pl While these findings on related structures are promising, direct evaluation of this compound derivatives is necessary to ascertain their specific analgesic effects.

Antidepressant Potential

Recent studies have highlighted the potential of this compound derivatives as antidepressant agents. In one study, novel guanidine derivatives of this scaffold were synthesized and evaluated for their antidepressant activity using the tail suspension test in mice. nih.gov This test is a common behavioral model used to screen for potential antidepressant drugs.

The research involved the synthesis of N1, N3-bis-substituted quinazoline-2,4(1H,3H)-diones, including a 6-bromo derivative, which were then tested for their pharmacological properties. nih.gov The introduction of guanidine moieties to the 1,3-disubstituted quinazolin-2,4(1H,3H)-dione structure was a key feature of the investigation. nih.gov The results from these preclinical models suggest that the this compound core is a viable starting point for the development of new antidepressant compounds. nih.govoaji.net

Compound IDCore StructureSubstitutionTest ModelResult
4b This compound1,3-Bis[(5-amino-4H-1,2,4-triazol-3-yl)methyl]Tail Suspension TestExhibited antidepressant activity. nih.gov

Antiglycating Effects

Derivatives of this compound have been investigated for their ability to inhibit the formation of advanced glycation end-products (AGEs). AGEs are implicated in the complications of diabetes and other age-related diseases. A study on guanidine derivatives of quinazoline-2,4(1H,3H)-diones explored their antiglycating activity. nih.gov

This research demonstrated that novel N1, N3-bis-substituted derivatives, including those with a 6-bromo substitution on the quinazoline core, possess antiglycating properties. nih.gov The ability of these compounds to suppress the formation of AGEs indicates their potential therapeutic value in combating glycation-related pathologies.

Compound IDCore StructureSubstitutionAssayResult
3b & 4b This compoundGuanidine and 5-amino-1,2,4-triazole moietiesAGE Formation InhibitionShowed antiglycating activity. nih.gov

Heat Shock Protein 90 (HSP90) Inhibition

Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins involved in cancer cell proliferation and survival. nih.gov This makes HSP90 an attractive target for cancer therapy.

The investigation of quinazoline-based molecules as HSP90 inhibitors is an active area of research. researchgate.net However, studies specifically detailing the HSP90 inhibitory activity of this compound derivatives are not prominent in the available scientific literature. Research has been published on compounds with related scaffolds, such as a 3-aminoquinolein-2-one analogue named 6BrCaQ, which was identified as an HSP90 inhibitor, but this compound does not feature the quinazoline-2,4(1H,3H)-dione core. nih.gov Further research is needed to determine if the this compound scaffold can be effectively utilized for HSP90 inhibition.

Glucocerebrosidase Inhibition

Glucocerebrosidase (GCase) is a lysosomal enzyme, and its deficiency leads to Gaucher disease, a genetic disorder. nih.gov Modulating GCase activity with small molecule inhibitors, which can act as pharmacological chaperones, is a therapeutic strategy for this disease. nih.govnih.gov

While various heterocyclic compounds have been screened for GCase inhibition, there is a lack of specific data on this compound derivatives in the reviewed literature. High-throughput screening has identified other classes of compounds, such as 2,6-substituted-4-methylquinolines and triazine derivatives, as potent and selective GCase inhibitors. nih.gov Although the broader quinazoline class has been explored, specific examples with the 6-bromo-2,4-dione substitution pattern have not been highlighted as GCase inhibitors in the primary research available.

Metal Ion Chelation Properties in Biological Contexts

The ability of organic molecules to bind to metal ions, a process known as chelation, is a critical mechanism of action for many therapeutic agents. In the realm of quinazoline derivatives, the 2,4(1H,3H)-dione scaffold has emerged as a promising framework for the design of potent metal ion chelators with significant biomedical applications. While research specifically detailing the metal chelation properties of this compound is still developing, extensive studies on closely related analogs, particularly 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives, provide compelling evidence for the metal-binding potential of this class of compounds and its implications in biological systems. mdpi.comnih.gov

The core structure of quinazoline-2,4(1H,3H)-dione possesses strategically positioned nitrogen and oxygen atoms that can act as ligands, coordinating with metal ions to form stable chelate complexes. This interaction is of particular interest in drug design, as many essential biological processes, including the replication of viruses and the growth of cancer cells, are dependent on metalloenzymes. By chelating the metal ions essential for the catalytic activity of these enzymes, quinazolinedione derivatives can effectively inhibit their function, leading to a therapeutic effect.

A significant body of research has focused on the development of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as inhibitors of the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase, a key enzyme in the viral replication cycle. mdpi.comnih.gov This enzyme is a metalloenzyme that utilizes magnesium ions (Mg²⁺) as cofactors for its catalytic activity. The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold has been identified as a novel metal ion chelating structure capable of binding to these essential magnesium ions within the catalytic center of NS5B, thereby inhibiting its function and preventing viral replication. mdpi.com

The metal ion chelation of these compounds has been demonstrated through various biophysical techniques, most notably ultraviolet-visible (UV-Vis) spectrophotometry. mdpi.com This method allows for the study of the binding properties between the quinazolinedione derivatives and metal ions in vitro. For instance, studies on a representative 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative revealed a distinct shift in its UV-Vis absorption spectrum upon the addition of Mg²⁺, confirming a direct binding interaction. mdpi.com These spectrophotometric analyses have shown that the chelation occurs when the N-hydroxyl group of the quinazolinedione is deprotonated, indicating that the ionic form of the compound is responsible for coordinating with the metal ion. mdpi.com

To further validate the biological relevance of this metal chelation, thermal shift assays (TSA) have been employed. mdpi.com TSA measures the change in the melting temperature (Tₘ) of a target protein upon the binding of a ligand. An increase in the Tₘ is indicative of ligand binding and stabilization of the protein. In studies with the HCV NS5B protein, representative 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were shown to significantly increase the Tₘ of the protein, suggesting a direct binding interaction. mdpi.com This finding, coupled with the UV-Vis spectrophotometry data and molecular docking studies, strongly supports the hypothesis that these compounds exert their antiviral effect by chelating the magnesium ions in the NS5B catalytic site. mdpi.com

The following table summarizes the key findings from a study on the metal ion chelation and anti-HCV activity of representative 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives.

CompoundEC₅₀ (µM)TIΔTₘ (°C) of NS5B
21e --1.6
21h < 10--
21k < 10-2.1
21t 2.0> 25-
Ribavirin ---
Compound 6 1.9--
EC₅₀: Half-maximal effective concentration; TI: Therapeutic Index; ΔTₘ: Change in melting temperature. Data sourced from a study on 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents. mdpi.comnih.gov

While the bromine substituent at the 6-position of the quinazoline ring in this compound would modulate the electronic properties of the molecule and potentially influence its binding affinity for metal ions, the fundamental chelating ability of the quinazoline-2,4(1H,3H)-dione core is expected to be retained. The electron-withdrawing nature of the bromine atom could impact the pKa of the N-H protons, which may, in turn, affect the formation of the anionic species involved in chelation. Further research is warranted to specifically elucidate the metal ion chelation properties of this compound and its derivatives in various biological contexts. The established precedent with analogous compounds, however, strongly suggests that this is a promising avenue for the development of novel therapeutic agents targeting metalloenzymes.

Structure Activity Relationship Sar Studies of 6 Bromoquinazoline 2,4 1h,3h Dione Analogues

Influence of Substituents on Biological Potency

The biological potency of 6-bromoquinazoline-2,4(1H,3H)-dione analogues is profoundly influenced by the nature and placement of various substituents on the quinazoline (B50416) core. Research has shown that modifications at the N-1, N-3, C-2, and the remaining positions on the benzene (B151609) ring can dramatically alter the compound's therapeutic activity.

Substitutions at the N-1 and N-3 Positions: Modifications at the nitrogen atoms of the dione (B5365651) ring are a common strategy to enhance biological activity. Studies on related quinazoline-2,4(1H,3H)-dione derivatives have revealed that incorporating different groups at the N-1 and N-3 positions can significantly boost antibacterial activity. nih.gov In the context of anticancer activity, particularly as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, substitutions at the N-3 position are critical. A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were evaluated, demonstrating that the nature of the substituent at this position directly modulates inhibitory potency. nih.gov For instance, compounds 4b and 4e displayed potent inhibitory activity against both enzymes, with compound 4b being superior to the reference drug Cabozantinib in VEGFR-2 inhibition. nih.gov

Table 1: Inhibitory Activity of N-3 Substituted Analogues against c-Met and VEGFR-2 nih.gov
CompoundSubstituent at N-3c-Met IC₅₀ (µM)VEGFR-2 IC₅₀ (µM)
2c(4-Fluorobenzyl)carbamoyl)methyl0.0840.035
4b2-(4-(3-Fluorobenzyloxy)phenyl)ethyl0.0630.041
4e2-(4-(4-Chlorobenzyloxy)phenyl)ethyl0.0790.297
CabozantinibReference Drug0.0350.035

Substitutions at the C-2 and Benzene Ring Positions: The C-2 position also offers a valuable site for modification. In a study focused on developing new anticancer agents, a series of quinazoline derivatives with a thiol group at the C-2 position were synthesized. nih.gov The SAR analysis indicated that different substitutions on this thiol group significantly affected the cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. nih.gov Compound 8a , featuring an aliphatic linker attached to the sulfur atom, was identified as the most potent derivative in the series. nih.gov

Table 2: Anticancer Activity of C-2 Substituted Quinazolin-4(3H)-one Analogues nih.gov
CompoundSubstituent at C-2 ThiolMCF-7 IC₅₀ (µM)SW480 IC₅₀ (µM)
8aEthyl acetate15.85 ± 3.3217.85 ± 0.92
8cBenzyl (B1604629)41.20 ± 2.1549.60 ± 1.83

Furthermore, substitutions on the benzene ring of the quinazoline nucleus are critical. In the pursuit of anti-HCV agents based on a 3-hydroxyquinazoline-2,4(1H,3H)-dione core, researchers found that introducing aryl substituents at the C-6 or C-7 positions was beneficial for improving inhibitory activity. nih.govmdpi.com Compounds such as 21h , 21k , and 21t demonstrated potent anti-HCV activity at the cellular level, with EC₅₀ values significantly better than the reference drug ribavirin. nih.gov

Positional Isomerism Effects on Activity

The specific placement of a substituent on the quinazoline ring, known as positional isomerism, can have a profound impact on biological activity. Even with the same substituent, moving it from one position to another can drastically alter the molecule's ability to interact with its biological target.

A clear example of this is seen in the development of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents. Studies comparing analogues with substituents at the C-6, C-7, and C-8 positions revealed a distinct preference. It was found that aryl substituents at the C-6 or C-7 positions were advantageous for enhancing anti-HCV activity, while substitutions at C-8 were less favorable. nih.govmdpi.com Molecular docking studies provided a potential explanation, suggesting that a C-7 phenyl group can engage in beneficial van der Waals interactions with the hydrophobic residue I160 in the target enzyme, HCV NS5B polymerase, an interaction not as readily available to a C-8 substituent. mdpi.com

Table 3: Effect of Thiazole Fusion Isomerism on Cytotoxicity (IC₅₀ in µM) mdpi.com
Compound SeriesIsomer TypeHuh7-D12HCT-116MCF-7
5aLinear ([4,5-g])62147
5bAngular ([5,4-g])0.50.40.5
6cLinear ([4,5-g])1334
6dAngular ([5,4-g])1122

Pharmacophore Elucidation for Target Interaction

Pharmacophore elucidation is a computational process used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. nih.gov For analogues of this compound, understanding the pharmacophore for different targets is key to rational drug design.

Pharmacophore for c-Met/VEGFR-2 Inhibition: For the dual inhibition of c-Met and VEGFR-2 kinases, a clear pharmacophore has emerged from molecular modeling studies of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives. nih.gov The key features include:

Hydrogen Bond Acceptors: The two carbonyl oxygens of the quinazoline-2,4(1H,3H)-dione core act as crucial hydrogen bond acceptors.

Key Interactions: The model predicts hydrogen bonding with the highly conserved amino acid residue Asp1046 in the hinge region of VEGFR-2. For c-Met, compounds 4b and 4e showed hydrogen bonds with the highly conserved residue Asp1222. nih.gov

Hydrophobic/Aromatic Features: The phenyl ring of the quinazoline scaffold and the substituted aromatic moieties at the N-3 position occupy hydrophobic pockets within the ATP-binding site of the kinases.

Pharmacophore for Anti-HCV (NS5B Polymerase) Activity: In the case of anti-HCV agents targeting the NS5B polymerase, the pharmacophore is centered around a metal-chelating structure. nih.govmdpi.com

Metal Chelating Group: The 3-hydroxy-4-one moiety of the quinazoline-dione core is proposed to chelate Mg²⁺ ions in the enzyme's catalytic center.

Aromatic/Hydrophobic Interactions: Aryl substituents at the C-6 or C-7 positions are vital, contributing to favorable cation-π interactions with the coordinated metal ions and van der Waals interactions with hydrophobic residues like I160. mdpi.com

Pharmacophore for EGFR Inhibition: For quinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), docking studies have identified a different set of key interactions. nih.gov

Hydrogen Bonding: Active compounds were found to establish hydrogen bonds and other critical interactions with key residues within the EGFR active site. nih.gov

Table 4: Summary of Pharmacophoric Features for Quinazoline-dione Analogues
Biological TargetKey Pharmacophoric FeaturesInteracting Residues (Examples)
c-Met/VEGFR-2 nih.govH-bond acceptors (C=O), aromatic ringsAsp1222 (c-Met), Asp1046 (VEGFR-2)
HCV NS5B mdpi.comMetal chelating group (3-hydroxy-4-one), C-7 aryl groupI160
EGFR nih.govH-bond donors/acceptors, aromatic systemKey active site residues

Development of Predictive Models for Biological Activity

To accelerate the discovery of novel and potent drug candidates, researchers increasingly rely on computational predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning models. mdpi.comnih.gov These models aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity.

QSAR Models: QSAR modeling is a well-established technique used for quinazoline derivatives. researchgate.net The process involves several steps:

Dataset Assembly: A training set of compounds with known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound. For 6-arylquinazolin-4-amine derivatives, descriptors such as HOMO (Highest Occupied Molecular Orbital energy), LUMO (Lowest Unoccupied Molecular Orbital energy), molecular weight (MW), and solvent-accessible surface area (SAG) have been found to be important. researchgate.net

Model Generation: Statistical methods, like genetic function approximation, are used to build a linear or non-linear equation that best correlates the descriptors with biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation, Q²) and external validation (using a separate test set of compounds, R²pred). researchgate.net

A successful QSAR model can then be used to screen virtual libraries of compounds, predicting the activity of new, unsynthesized analogues and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Table 5: Example of Statistical Parameters for a QSAR Model on Quinazoline Derivatives researchgate.net
ParameterDescriptionValue
R²trainCoefficient of determination for the training set0.867
Q²LOOLeave-one-out cross-validation coefficient0.755
R²predPredictive R-squared for the external test set0.856

Machine Learning and Advanced Models: More recently, machine learning approaches, including Linear Discriminant Analysis (LDA) and artificial neural networks (NN), have been applied to predict biological activity. mdpi.com These models can often handle more complex, non-linear relationships. For instance, an LDA model was developed to predict the potential activity of compounds against estrogen receptor alpha (ERα) with high accuracy. mdpi.com Advanced models may even incorporate data from molecular dynamics (MD) simulations to account for the conformational flexibility of molecules, which is particularly useful for large and adaptable structures like peptides. researchgate.net These predictive tools are invaluable for navigating the vast chemical space of possible this compound analogues to identify promising new therapeutic agents.

Advanced Drug Discovery and Therapeutic Potential of 6 Bromoquinazoline 2,4 1h,3h Dione Scaffolds

Lead Compound Identification and Optimization

The quinazoline-2,4(1H,3H)-dione core is a "privileged structure" in medicinal chemistry, recognized for its role in developing a wide array of therapeutic agents. nih.govmdpi.com This scaffold is a key component in over 150 naturally occurring alkaloids and serves as a foundational structure for numerous synthetic compounds with diverse pharmacological activities. nih.govmdpi.com The journey from a basic scaffold to a potential drug candidate involves the critical processes of lead compound identification and optimization.

Structure-activity relationship (SAR) studies are pivotal in this optimization phase. These studies explore how different chemical substitutions on the quinazoline-2,4(1H,3H)-dione ring system influence its biological activity. For instance, research has shown that substitutions at positions 2, 6, and 8 are crucial for various pharmacological effects. mdpi.com Specifically for the 6-position, where the bromo group resides in 6-bromoquinazoline-2,4(1H,3H)-dione, substitutions like methoxyl and 4-methylpiperazin-1-yl have been found to potentially yield better antitumor activity. nih.gov The introduction of different heterocyclic moieties at the 3-position has also been suggested to enhance activity. mdpi.com

The optimization process also focuses on improving physicochemical properties, such as solubility, which is crucial for a drug's effectiveness. frontiersin.org By strategically adding polar groups to the lead compound's structure, chemists can enhance its water solubility, which in turn can improve its formulation, administration, and absorption. frontiersin.org

A notable example of lead optimization in a related series of quinazoline-2,4(1H,3H)-diones led to the discovery of potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. In one study, the optimization of a lead compound resulted in compound 24 , which exhibited high potency and an acceptable pharmacokinetic profile, leading to significant antitumor activity in preclinical models. nih.gov Another study identified compound 11a as a highly selective PARP-2 inhibitor. nih.gov These examples underscore the power of lead optimization in transforming a basic scaffold into a promising drug candidate.

CompoundTargetKey Optimization FeatureOutcome
Compound 24 PARP-1/2Methyl- or ethyl-substituted piperizine ringHigh enzymatic potency, acceptable pharmacokinetic profile, significant in vivo antitumor activity. nih.gov
Compound 11a PARP-2Quinazoline-2,4(1H,3H)-dione derivativeMost selective PARP-2 inhibitor with high potency to date. nih.gov
Various Derivatives Tumor Cell LinesChlorophenethylureido at 7-position, o- or m-chlorophenethyl at 3-position, methoxyl or 4-methylpiperazin-1-yl at 6-positionSignificant inhibition of in vitro growth of 60 human tumor cell lines. nih.gov

Strategies for Enhancing Bioavailability of Quinazoline-2,4(1H,3H)-diones

Bioavailability, the extent and rate at which an active drug ingredient is absorbed and becomes available at the site of action, is a critical factor in drug development. For quinazoline-2,4(1H,3H)-dione derivatives, which often exhibit poor water solubility, enhancing bioavailability is a key challenge.

Solubility Enhancement Techniques

Poor aqueous solubility can significantly limit the oral bioavailability of a drug. Several techniques are employed to overcome this limitation for quinazoline-2,4(1H,3H)-dione-based compounds.

One effective approach is the use of solid dispersions . This technique involves dispersing the drug in an inert carrier matrix at the solid state. A study focusing on a synthesized quinazolinone derivative demonstrated that creating solid dispersions using a hydrophilic carrier like poloxamer 407 could significantly improve its solubility and in-vitro dissolution rate. researchgate.net The improved dissolution was attributed to enhanced wettability, a decrease in the drug's crystallinity, and an increase in its amorphous fraction. researchgate.net

Another strategy involves chemical modification of the quinazoline-2,4(1H,3H)-dione scaffold itself. Introducing polar functional groups can increase the molecule's affinity for water, thereby improving its solubility. frontiersin.org This is a fundamental aspect of lead optimization, where chemists fine-tune the structure to achieve a better balance of properties. frontiersin.org

Formulation Development Strategies

Beyond modifying the drug molecule itself, formulation strategies play a crucial role in enhancing the bioavailability of poorly soluble compounds like quinazoline-2,4(1H,3H)-diones.

The development of solid dispersions , as mentioned earlier, is a key formulation strategy. researchgate.net By preparing the drug in this form, it can be incorporated into various dosage forms, such as tablets or capsules, with improved dissolution characteristics. researchgate.net

The choice of excipients in a formulation is also critical. Excipients are inactive substances that serve as the vehicle for a drug. For quinazoline-2,4(1H,3H)-diones, the selection of appropriate solubilizing agents, wetting agents, and disintegrants can significantly impact the drug's release and absorption from the dosage form.

Pharmacokinetic and Pharmacodynamic Considerations in Drug Design

The successful development of a drug based on the this compound scaffold necessitates a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion - ADME), while PD describes what the drug does to the body (its therapeutic effect).

Pharmacokinetic (PK) Profile: A favorable PK profile is essential for a drug to be effective. Key considerations include:

Absorption: The drug must be efficiently absorbed into the bloodstream. For orally administered drugs, this is heavily influenced by solubility and permeability.

Distribution: Once absorbed, the drug needs to be distributed to its target tissues.

Metabolism: The drug will be metabolized by enzymes in the body, primarily in the liver. Understanding the metabolic pathways is crucial to avoid the formation of toxic metabolites and to ensure an appropriate duration of action.

Excretion: The drug and its metabolites must be cleared from the body.

Computational models are increasingly used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of drug candidates early in the discovery process. frontiersin.org This allows researchers to prioritize compounds with more favorable pharmacokinetic profiles. frontiersin.org For instance, the optimization of quinazoline-2,4(1H,3H)-dione derivatives as PARP inhibitors led to the identification of compound 24 , which possessed an acceptable pharmacokinetic profile, contributing to its success in preclinical models. nih.gov

Pharmacodynamic (PD) Profile: The PD profile of a drug candidate determines its efficacy and safety. Key considerations include:

Potency: This refers to the concentration of the drug required to produce a specific effect. High potency is generally desirable.

Selectivity: A drug should ideally interact with its intended target with high selectivity to minimize off-target effects and associated side effects. Research on quinazoline-2,4(1H,3H)-dione derivatives has led to the development of highly selective inhibitors, such as compound 11a for PARP-2. nih.gov

Mechanism of Action: A clear understanding of how the drug exerts its therapeutic effect at the molecular level is fundamental.

Integrating PK and PD considerations throughout the drug design process is crucial for developing safe and effective therapies based on the this compound scaffold.

Preclinical Evaluation and Translational Research Considerations

Before a drug candidate can be tested in humans, it must undergo rigorous preclinical evaluation. This stage aims to gather essential data on the compound's safety and efficacy. For derivatives of this compound, this involves a series of in vitro and in vivo studies.

In Vitro Studies: These are experiments conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures. For example, the antiproliferative activity of quinazoline-2,4(1H,3H)-dione derivatives has been evaluated against various human tumor cell lines. nih.gov Such studies help to determine the compound's potency and its spectrum of activity.

Translational Research: This is the process of "translating" findings from basic science to practical applications in medicine. In the context of this compound, this involves taking the promising results from preclinical studies and applying them to the design of clinical trials in humans. The data gathered during preclinical evaluation on efficacy, safety, and pharmacokinetics are essential for determining the appropriate starting dose and for designing safe and informative clinical studies.

Future Perspectives in Drug Development Based on this compound

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The future of drug development based on this structure is promising, with several key areas of focus emerging.

Targeting Novel Biological Pathways: While quinazoline-2,4(1H,3H)-diones have been extensively studied as anticancer agents, their diverse biological activities suggest potential for treating a wider range of diseases. nih.govresearchgate.net Future research will likely explore their potential as inhibitors of novel targets in areas such as neurodegenerative diseases, inflammatory disorders, and infectious diseases. For example, some derivatives have already shown potential as antibacterial agents by inhibiting bacterial gyrase and DNA topoisomerase IV. nih.gov

Leveraging Advanced Drug Design Technologies: The integration of computational tools, such as molecular modeling and artificial intelligence, will continue to accelerate the drug discovery process. frontiersin.org These technologies can help in the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-based drug design, guided by X-ray crystallography of the target protein in complex with an inhibitor, can provide valuable insights for optimizing lead compounds. nih.gov

Exploring New Chemical Space: The synthesis of novel derivatives of this compound with diverse and complex substitutions will remain a key strategy. The development of efficient and environmentally friendly synthetic methods will be crucial for accessing a wider range of chemical structures. researchgate.net

Combination Therapies: There is growing interest in using quinazoline-2,4(1H,3H)-dione-based drugs in combination with other therapeutic agents. For example, PARP inhibitors have shown significant promise when used in combination with chemotherapy or other targeted therapies. nih.gov Future clinical trials will likely explore the synergistic effects of these combinations to improve treatment outcomes and overcome drug resistance.

Q & A

Basic: What are the standard synthetic protocols for preparing 6-Bromoquinazoline-2,4(1H,3H)-dione, and what key reaction parameters influence yield?

Answer:
The compound is synthesized via a two-step process:

Step 1: React 5-bromoisatoic anhydride with aniline in ethanol under ultrasonic irradiation, catalyzed by acetic acid, to form the intermediate .

Step 2: Reflux the brominated intermediate with hydrazine hydrate (neat) for 12 hours, followed by ice quenching and recrystallization from aqueous ethanol .
Key parameters: Reaction time (12 hours for hydrazine substitution), solvent choice (ethanol for solubility), temperature (reflux conditions), and stoichiometry (1:10 molar ratio of intermediate to hydrazine). Excess hydrazine ensures complete substitution .

Basic: How is the structure of this compound confirmed post-synthesis?

Answer:
Structural confirmation involves:

  • 1H/13C NMR: Assignments via 1D and 2D experiments (e.g., H-H COSY and H-C HMBC) to verify quinazoline ring protons and carbons. For example, δH 8.35 ppm (H-5 quinazoline) and δC 164.31 ppm (C=O) .
  • IR spectroscopy: Peaks at ~1719 cm⁻¹ (C=O stretching) and 847 cm⁻¹ (C-Br vibration) .
  • Elemental analysis: Validate empirical formula (e.g., Calcd: C, 73.03%; Found: 73.38%) .

Advanced: How can reaction conditions be optimized for higher purity in nucleophilic substitution reactions involving this compound?

Answer:
Optimization strategies include:

  • Solvent selection: Acetonitrile improves solubility for uracil coupling reactions .
  • Catalysts: Use DIPEA (1.5 mmol) to deprotonate intermediates and enhance nucleophilicity .
  • Temperature and time: Reflux at 80°C for 24 hours ensures complete substitution, monitored via TLC .
  • Workup: Extract with ethyl acetate (3×20 mL) and dry over Na2SO4 to remove polar impurities .

Advanced: What strategies resolve contradictions in spectroscopic data for brominated quinazoline derivatives?

Answer:

  • 2D NMR: Use HMBC to correlate ambiguous protons with carbons (e.g., δH 7.81 ppm linked to δC 145.43 ppm for H-7/C-7) .
  • Cross-validation: Compare IR and MS data. For example, a mass fragment at m/z 499.0 ([M+1]+) confirms molecular weight .
  • Repetition under controlled conditions: Ensure anhydrous environments to avoid hydrate formation, which may skew elemental analysis .

Advanced: How can computational methods guide the design of this compound derivatives for biological activity?

Answer:

  • Molecular docking: Predict interactions between derivatives (e.g., 6k) and target proteins (e.g., DNA topoisomerase II) using software like AutoDock .
  • DFT calculations: Analyze electron density at reactive sites (e.g., C-6 bromine’s electrophilicity) to prioritize substitution positions .
  • QSAR models: Correlate substituent effects (e.g., 3-fluorophenyl vs. 3-cyanophenyl) with cytotoxicity data from MTT assays .

Basic: What common characterization techniques are critical for analyzing quinazoline derivatives?

Answer:

  • NMR spectroscopy: Assigns regiochemistry (e.g., distinguishing H-5 and H-7 protons via coupling constants J = 10 Hz) .
  • Mass spectrometry: Confirms molecular ions (e.g., m/z 464.0 for fragmentation patterns) .
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Advanced: How are hygroscopic intermediates handled during the synthesis of this compound derivatives?

Answer:

  • Anhydrous conditions: Use Schlenk lines for moisture-sensitive steps (e.g., sodium azide substitutions) .
  • Inert atmosphere: Conduct reactions under argon to prevent hydrolysis of intermediates like 6-hydrazinyl derivatives .
  • Low-temperature storage: Preserve intermediates at –20°C in sealed vials with desiccants .

Advanced: What computational approaches predict the reactivity of this compound in substitution reactions?

Answer:

  • Frontier molecular orbital (FMO) analysis: Calculate HOMO-LUMO gaps to identify electrophilic sites (e.g., C-6 bromine’s LUMO localization) .
  • MEP maps: Visualize electrostatic potential to predict nucleophilic attack regions .
  • Kinetic simulations: Model reaction pathways using Gaussian software to optimize transition states (e.g., SN2 vs. radical mechanisms) .

Basic: What safety protocols are essential when handling brominated quinazoline intermediates?

Answer:

  • PPE: Wear nitrile gloves, goggles, and lab coats to avoid skin contact .
  • Fume hoods: Use during bromine addition ( ) and hydrazine reflux to prevent inhalation .
  • Waste disposal: Neutralize excess bromine with Na2S2O3 before disposal .

Advanced: How is regioselectivity addressed in substitution reactions at the C-3 position of quinazoline-diones?

Answer:

  • Steric effects: Bulky substituents (e.g., 4-phenoxyphenyl) direct reactions to less hindered positions .
  • Electronic effects: Electron-withdrawing groups (e.g., –CN) activate C-3 for nucleophilic substitution with sodium azide .
  • Catalytic control: Use phase-transfer catalysts (e.g., TBAB) to enhance selectivity in polar aprotic solvents .

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6-Bromoquinazoline-2,4(1H,3H)-dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.